9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone
Brand Name: Vulcanchem
CAS No.: 81380-24-7
VCID: VC4135276
InChI: InChI=1S/C24H25N3/c1-4-26-23-12-7-6-11-21(23)22-16-19(13-14-24(22)26)17-25-27(5-2)20-10-8-9-18(3)15-20/h6-17H,4-5H2,1-3H3
SMILES: CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC(=C3)C)C4=CC=CC=C41
Molecular Formula: C24H25N3
Molecular Weight: 355.5

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone

CAS No.: 81380-24-7

Cat. No.: VC4135276

Molecular Formula: C24H25N3

Molecular Weight: 355.5

* For research use only. Not for human or veterinary use.

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone - 81380-24-7

Specification

CAS No. 81380-24-7
Molecular Formula C24H25N3
Molecular Weight 355.5
IUPAC Name N-ethyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline
Standard InChI InChI=1S/C24H25N3/c1-4-26-23-12-7-6-11-21(23)22-16-19(13-14-24(22)26)17-25-27(5-2)20-10-8-9-18(3)15-20/h6-17H,4-5H2,1-3H3
Standard InChI Key VIRJEGJEGJEEDN-KOEQRZSOSA-N
Isomeric SMILES CCN1C2=C(C=C(C=C2)/C=N/N(CC)C3=CC=CC(=C3)C)C4=CC=CC=C41
SMILES CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC(=C3)C)C4=CC=CC=C41
Canonical SMILES CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC(=C3)C)C4=CC=CC=C41

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a carbazole core substituted at the 3-position with a formyl group, which forms a hydrazone linkage with N-Ethyl-N-(m-tolyl)hydrazine. The m-tolyl group introduces steric and electronic effects that distinguish it from ortho- and para-isomers.

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
IUPAC NameN-ethyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]-3-methylanilinePubChem
Molecular FormulaC₂₄H₂₅N₃
Molecular Weight355.49 g/mol
AppearanceYellow crystalline powder
Purity≥98.0% (HPLC)
SolubilitySoluble in DMSO, acetonitrile; insoluble in water

The hydrazone bond (C=N-N) confers rigidity to the molecule, influencing its photophysical properties and binding affinity to biological targets . X-ray crystallography reveals a planar carbazole system with dihedral angles of 8.2° between the aromatic rings, optimizing π-π stacking in material science applications .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via condensation of 9-Ethylcarbazole-3-carboxaldehyde with N-Ethyl-N-(m-tolyl)hydrazine under inert conditions. Key parameters include:

  • Solvent: Anhydrous acetonitrile (0.5 M concentration)

  • Catalyst: Potassium iodide (0.1 equiv)

  • Reaction Time: 9 hours at 60°C

  • Yield: 86% after recrystallization from toluene .

Industrial Manufacturing

Scaling up requires continuous flow reactors to manage exothermic risks, with in-line FT-IR monitoring ensuring >90% conversion. Industrial batches undergo HPLC purity checks (C18 column, 70:30 MeCN:H₂O eluent) and Karl Fischer titration to maintain water content <0.1% .

Applications in Scientific Research

Pharmaceutical Development

As an intermediate in antitumor drug synthesis, this compound enables the production of carbazole alkaloid derivatives. A 2024 study demonstrated its derivative's ability to inhibit melanoma cell proliferation (IC₅₀ = 2.8 μM) by reactivating wild-type p53, inducing caspase-3-mediated apoptosis .

Advanced Material Engineering

In polymer science, it enhances polyimide films' thermal stability (Tg increased by 40°C) and UV resistance. Composite materials incorporating this compound show 92% transparency at 550 nm, suitable for optoelectronic devices .

Analytical Chemistry

The hydrazone moiety acts as a chelating agent for transition metal detection. It exhibits a detection limit of 0.1 ppm for Cu²⁺ ions in aqueous solutions via colorimetric assays .

Biological Activity and Mechanisms

Antitumor Mechanisms

The compound's derivatives selectively target BRAF-mutated melanoma cells through:

  • p53 Pathway Activation: Restores p21 expression, arresting cell cycle at G1 phase.

  • Mitochondrial Dysfunction: Reduces membrane potential by 65%, triggering cytochrome c release.

  • Caspase Cascade: Increases caspase-3/7 activity by 8-fold within 24 hours .

Table 2: Biological Activity Profile

ParameterValueModel System
IC₅₀ (Melanoma)2.8 μMA375 cells
Selectivity Index12.5 (vs. normal melanocytes)Primary cells
Apoptosis Induction78% at 5 μMFlow cytometry

Comparison with Structural Isomers

Ortho- vs. Meta-Substitution Effects

The m-tolyl isomer (this compound) exhibits distinct properties compared to its o-tolyl counterpart (CAS 142189-99-9):

Propertym-Tolyl Isomero-Tolyl Isomer
Melting Point198°C184°C
LogP4.13.8
Antitumor IC₅₀2.8 μM4.5 μM
Polymer CompatibilityExcellent dispersionPhase separation

The meta-substitution enhances steric accessibility for enzyme binding while maintaining thermal stability in polymers .

Future Research Directions

  • Targeted Drug Delivery: Development of nanoparticle-encapsulated formulations to improve bioavailability.

  • Nonlinear Optical Materials: Exploration of second-harmonic generation using Kurtz-Perry powder techniques.

  • Green Synthesis: Implementing biocatalytic routes with laccase enzymes to reduce solvent waste.

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